molecular formula C22H17FN2O5 B13372746 2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B13372746
M. Wt: 408.4 g/mol
InChI Key: WZFTUHXVMMWYQJ-PZNXAURZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorophenyl group, and an epoxyisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the construction of the epoxyisoindole core. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)acrylonitrile
  • 3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile
  • 3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)acrylonitrile

Uniqueness

2-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17FN2O5

Molecular Weight

408.4 g/mol

IUPAC Name

(1S,7R)-3-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C22H17FN2O5/c23-12-2-1-3-13(8-12)24-20(26)18-16-6-7-22(30-16)10-25(21(27)19(18)22)14-4-5-15-17(9-14)29-11-28-15/h1-9,16,18-19H,10-11H2,(H,24,26)/t16-,18?,19?,22-/m1/s1

InChI Key

WZFTUHXVMMWYQJ-PZNXAURZSA-N

Isomeric SMILES

C1[C@@]23C=C[C@@H](O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC(=CC=C6)F

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC(=CC=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.